molecular formula C11H14ClNO B3006918 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2168307-95-5

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B3006918
CAS No.: 2168307-95-5
M. Wt: 211.69
InChI Key: HCWNHESFOLHZHO-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol is a cyclobutane derivative that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclobutanol ring substituted with a 3-chloro-2-methylphenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol typically involves the reaction of 3-chloro-2-methylaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of various substituted cyclobutanol derivatives.

Scientific Research Applications

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylaniline: A precursor in the synthesis of 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol.

    Cyclobutanone: Another key intermediate in the synthesis process.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an amino and an alcohol functional group on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol is a cyclobutane derivative that has attracted considerable attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring a cyclobutanol ring with a 3-chloro-2-methylphenylamino group, positions it as a promising candidate for therapeutic applications.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 211.69 g/mol
  • CAS Number : 2168307-95-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific pathways involved.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against common pathogens. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL for various bacterial strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli32
Pseudomonas aeruginosa128

This data supports the compound's potential as a lead for developing new antimicrobial agents.

Study 2: Anticancer Potential

A research article explored the effects of this compound on breast cancer cell lines. The findings included:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
Concentration (µM)Cell Viability (%)
0100
2585
5065
10040

The study concluded that the compound could induce apoptosis in cancer cells, warranting further investigation into its mechanisms.

Properties

IUPAC Name

2-(3-chloro-2-methylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-8(12)3-2-4-9(7)13-10-5-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWNHESFOLHZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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